molecular formula C18H27NO3 B14456978 Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester CAS No. 73909-18-9

Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester

Katalognummer: B14456978
CAS-Nummer: 73909-18-9
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: LMMMVCIBCVILTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester is an organic compound with a complex structure It is an ester derivative of benzoic acid, featuring a butoxy group, a methyl group, and a pyrrolidinyl ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester typically involves esterification reactions. One common method is the reaction of 2-butoxy-6-methylbenzoic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 2-methoxy-, methyl ester: Similar in structure but with a methoxy group instead of a butoxy group.

    Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: Features a methylamino group and a different ester group.

Uniqueness

Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy and pyrrolidinyl groups differentiate it from other benzoic acid derivatives, making it a valuable compound for specialized applications.

Eigenschaften

CAS-Nummer

73909-18-9

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

2-pyrrolidin-1-ylethyl 2-butoxy-6-methylbenzoate

InChI

InChI=1S/C18H27NO3/c1-3-4-13-21-16-9-7-8-15(2)17(16)18(20)22-14-12-19-10-5-6-11-19/h7-9H,3-6,10-14H2,1-2H3

InChI-Schlüssel

LMMMVCIBCVILTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC(=C1C(=O)OCCN2CCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.